molecular formula C18H12N2OS B2364234 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 675854-21-4

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2364234
CAS No.: 675854-21-4
M. Wt: 304.37
InChI Key: RLDHRFZYYHWZQU-UHFFFAOYSA-N
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Description

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiophene ring fused to a benzo[h]chromene core, with an amino group and a cyano group attached to the chromene ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot three-component reaction, which includes the condensation of thiophene-2-carbaldehyde, malononitrile, and 2-hydroxy-1-naphthaldehyde in the presence of a catalyst. The reaction is usually carried out in ethanol or a mixture of ethanol and water at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted amino or cyano derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-oxo-4-thiophen-2-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Uniqueness

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical and biological activities .

Properties

IUPAC Name

2-amino-4-thiophen-2-yl-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-10-14-16(15-6-3-9-22-15)13-8-7-11-4-1-2-5-12(11)17(13)21-18(14)20/h1-9,16H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDHRFZYYHWZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CS4)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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